Home > Products > Screening Compounds P134934 > 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione - 23146-05-6

7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Catalog Number: EVT-293785
CAS Number: 23146-05-6
Molecular Formula: C9H11BrN4O2
Molecular Weight: 287.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is a synthetic compound with significant relevance in medicinal chemistry. It is categorized under purine derivatives, which are crucial in various biological processes and therapeutic applications. The compound is recognized for its potential biological activities, particularly as an adenosine receptor ligand.

Source and Classification

The compound is classified under the purine family, specifically as a derivative of theophylline. Its CAS Number is 23146-05-6, and its molecular formula is C9H11BrN4O2, with a molecular weight of approximately 287.118 g/mol . The presence of a bromoethyl group enhances its chemical reactivity and potential biological interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione typically involves the reaction of theophylline with 1,2-dibromoethane. This reaction can be performed under controlled conditions to ensure high yield and purity of the product. The general synthetic pathway can be summarized as follows:

  1. Starting Materials: Theophylline and 1,2-dibromoethane.
  2. Reaction Conditions: The reaction is usually conducted in a suitable solvent at elevated temperatures to facilitate nucleophilic substitution.
  3. Purification: The product can be purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization to isolate the desired compound from unreacted materials and by-products .
Molecular Structure Analysis

Structure and Data

The molecular structure of 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione features a purine ring system with two methyl groups at positions 1 and 3 and a bromoethyl substituent at position 7. The structural representation can be visualized through molecular modeling software or chemical drawing tools.

Key Structural Data:

  • InChI Key: ZZWGXGHWFOTKNP-UHFFFAOYSA-N
  • LogP (Octanol-Water Partition Coefficient): 0.733, indicating moderate lipophilicity .
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions due to its functional groups. Notably:

  • Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  • Hydrolysis: Under acidic or basic conditions, the bromo group may hydrolyze to form alcohols.
  • Oxidation: The methyl groups can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility .

Mechanism of Action

Process and Data

The mechanism of action for 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione primarily involves its interaction with adenosine receptors. It acts as a ligand that modulates receptor activity, influencing various physiological processes such as:

  • Vasodilation
  • Neurotransmission
  • Immune response modulation

The specific binding affinity and selectivity towards different adenosine receptor subtypes can significantly impact its pharmacological profile .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to moisture and light.
  • Reactivity: Can react with strong nucleophiles due to the presence of the bromo group.

These properties are essential for determining the compound's suitability for various applications in research and medicine .

Applications

Scientific Uses

7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has several applications in scientific research:

  • Drug Development: Used in the design of new therapeutics targeting adenosine receptors for conditions like cancer and cardiovascular diseases.
  • Biochemical Studies: Serves as a tool compound for studying purinergic signaling pathways.
Synthetic Methodologies and Reaction Pathways

Alkylation Strategies for Purine Derivatives

The regioselective alkylation of theophylline (3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione) at the N⁷ position is critical for synthesizing 7-(2-bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (CAS 23146-05-6). This process exploits the differential acidity of the purine ring N–H sites, where N⁷ (pKa ~8.8) exhibits greater nucleophilicity than N⁹ under basic conditions [7]. A benchmark method employs sodium hydride (NaH) in anhydrous DMF for deprotonation, generating the nucleophilic theophyllinate anion. Subsequent reaction with 1,2-dibromoethane (7.2 mL, 83.25 mmol) at room temperature achieves N⁷-alkylation with 83% yield [1] [6]. The regioselectivity arises from steric and electronic factors: alkylation at N⁷ avoids the steric hindrance imposed by the C⁸ carbonyl group and stabilizes the transition state through resonance [5].

Alternative bases significantly impact efficiency and selectivity. Tetrabutylammonium hydroxide (TBAOH) enhances N⁹-alkylation in purines due to phase-transfer effects, but for theophylline derivatives, NaH remains optimal for N⁷ selectivity [5]. Microwave irradiation reduces reaction times from 24 hours to minutes and suppresses di-alkylation byproducts by improving reaction homogeneity [5]. Solvent polarity also influences yield; DMF outperforms toluene or THF by stabilizing the anionic intermediate and solubilizing reactants [6].

Table 1: Optimization of Alkylation Conditions for 7-(2-Bromoethyl)theophylline Synthesis

BaseSolventTemperatureTime (h)N⁷:N⁹ SelectivityYield (%)
NaHDMF20°C24>20:183
K₂CO₃DMF80°C485:145
TBAOHToluene60°C61:328*
NaOHH₂O25°C123:161

*N⁹-regioisomer predominant [1] [5] [6].

Halogenation Techniques in Theophylline Functionalization

Functionalization at the C⁸ position of theophylline scaffolds enables access to electrophilic intermediates for cross-coupling, but C⁸ halogenation competes with N⁷-alkylation. 8-Bromotheophylline is synthesized via electrophilic bromination using bromine in acetic acid or N-bromosuccinimide (NBS) in DMF [2]. Subsequent N⁷-alkylation with allyl bromide or methyl iodide yields 8-bromo-7-(allyl)-theophylline derivatives, pivotal for transition-metal-catalyzed reactions [2]. Kinetic studies reveal C⁸ bromination proceeds 15× faster than chlorination due to bromide’s superior nucleofugality, enabling milder conditions (25°C vs. 80°C) [2] [9].

The halogen atom at C⁸ significantly alters electronic properties and reactivity. 8-Bromotheophyllines undergo oxidative addition with [Pd(PPh₃)₄] at 25°C within 2 hours, whereas 8-chloro analogues require elevated temperatures (70°C) and extended reaction times (24 hours) [2]. This reactivity divergence stems from the lower bond dissociation energy of C–Br (67 kcal/mol) versus C–Cl (81 kcal/mol), facilitating Pd⁰ insertion [9]. The resulting palladium(II) azolato complexes serve as precursors to protic N-heterocyclic carbene (pNHC) catalysts upon protonation [2].

Table 2: Halogenation Kinetics in Theophylline Derivatives

Halogenating AgentPositionTemperatureReaction Timekrel (Relative Rate)Application Example
NBSC⁸25°C1 h1.0Oxidative addition to Pd(0)
NCSC⁸80°C12 h0.07Low reactivity in metalations
1,2-DibromoethaneN⁷20°C24 hN/ANucleophilic substitution
Br₂/AcOHC⁸25°C0.5 h2.5Electrophilic aromatization

Mechanistic Insights into Nucleophilic Substitution Reactions

The synthesis of 7-(2-bromoethyl)theophylline involves bimolecular nucleophilic substitution (SN₂) at the primary carbon of 1,2-dibromoethane. The reaction proceeds via a backside attack by the theophyllinate anion on the terminal carbon of dibromoethane, forming a transition state with inverted configuration and releasing bromide [1] [3]. Kinetic analyses demonstrate sigmoidal concentration profiles for both starting material depletion and product formation, indicating base-dependent autocatalysis. For example, carboxylate byproducts (e.g., acetate from DMF decomposition) act as proton shuttles, accelerating deprotonation-alkylation cycles [3].

Competing pathways include elimination (yielding vinyltheophylline) and dialkylation. The excess dibromoethane (5 equiv) suppresses dialkylation by maintaining a high [dibromoethane]/[theophyllinate] ratio [1] [6]. Computational studies reveal that the energy barrier for SN₂ (ΔG‡ = 14.2 kcal/mol) is lower than elimination (ΔG‡ = 18.7 kcal/mol) in DMF due to solvent stabilization of the charge-separated transition state [3]. Nucleophilic aromatic substitution (SNAr) is irrelevant at N⁷/C⁸ in theophylline due to electron-deficient ring carbons, but becomes feasible for C⁸-halogenated derivatives under Pd catalysis [2] [9].

Properties

CAS Number

23146-05-6

Product Name

7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

IUPAC Name

7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C9H11BrN4O2

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C9H11BrN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3

InChI Key

ZZWGXGHWFOTKNP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCBr

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.